1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine
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Overview
Description
1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine typically involves multiple steps. One common method includes the nucleophilic substitution of a halogenated pyridine derivative followed by reduction, acylation, and intramolecular cyclization .
Nucleophilic Substitution: The chlorine atom in 2-chloro-3-nitropyridine is substituted by esters of optically active phenylalanine.
Reduction: The nitro group is reduced to an amine.
Acylation: The resulting amine is acylated with ethyl oxalyl chloride.
Cyclization: Intramolecular cyclization leads to the formation of the tetrahydropyrido[2,3-B]pyrazine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce more saturated derivatives .
Scientific Research Applications
1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor and other therapeutic targets.
Materials Science: It can be used in the development of organic materials with specific electronic properties.
Biological Studies: The compound’s biological activities, such as antimicrobial and anti-inflammatory properties, are of interest.
Mechanism of Action
The mechanism of action of 1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyrido[2,3-B]pyrazine: A similar compound with a slightly different substitution pattern.
Pyrrolopyrazine Derivatives: These compounds share a similar core structure but differ in their specific functional groups and biological activities.
Uniqueness
1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
72128-57-5 |
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Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1,4-diethyl-2,3-dihydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C11H17N3/c1-3-13-8-9-14(4-2)11-10(13)6-5-7-12-11/h5-7H,3-4,8-9H2,1-2H3 |
InChI Key |
GQEXRDNYJRCZND-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C2=C1C=CC=N2)CC |
Origin of Product |
United States |
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